5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTP1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling, making it a promising target for the treatment of diabetes and obesity.
Mechanism of Action
5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione inhibitor works by binding to the active site of this compound and preventing it from dephosphorylating insulin receptor substrates. This leads to increased insulin signaling and improved glucose uptake in peripheral tissues such as muscle and fat.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to reduce body weight and improve lipid metabolism, making it a promising candidate for the treatment of obesity.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione inhibitor is its specificity for this compound, which reduces the risk of off-target effects. However, its efficacy in humans has yet to be fully established, and further research is needed to determine its potential side effects and optimal dosing regimens.
Future Directions
There are several potential future directions for research on 5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione inhibitor. One area of interest is the development of more potent and selective inhibitors that can be used in clinical settings. Additionally, there is a need for further research on the long-term effects of this compound inhibition and its potential use in combination with other therapies for diabetes and obesity. Finally, research on the role of this compound in other diseases and physiological processes may lead to the development of new therapeutic targets and treatment strategies.
Synthesis Methods
The synthesis of 5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione inhibitor involves the reaction of 2-(2-phenoxyethoxy)benzaldehyde with thiourea in the presence of acetic acid to form the corresponding thioxodihydro-4,6(1H,5H)-pyrimidinedione. The resulting compound is then treated with benzylamine to obtain the final product.
Scientific Research Applications
5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione inhibitor has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. The inhibition of this compound leads to increased insulin sensitivity, which can help to regulate blood glucose levels and reduce the risk of developing diabetes. Additionally, this compound inhibitor has been shown to reduce body weight and improve lipid metabolism, making it a promising candidate for the treatment of obesity.
Properties
IUPAC Name |
5-[[2-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-17-15(18(23)21-19(26)20-17)12-13-6-4-5-9-16(13)25-11-10-24-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H2,20,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUYJKMQXGLWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.